molecular formula C19H19Br2N3O5 B11109534 6-[(E)-({[(2,6-dibromo-4-methylphenyl)amino]acetyl}hydrazono)methyl]-2,3-dimethoxybenzoic acid

6-[(E)-({[(2,6-dibromo-4-methylphenyl)amino]acetyl}hydrazono)methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B11109534
M. Wt: 529.2 g/mol
InChI Key: XDXMNVUQMJKNAB-LIMNOBDPSA-N
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Description

6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes dibromo and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms to the phenyl ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Methoxylation: Introduction of methoxy groups to the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The dibromo and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenylamine: Shares the dibromo and methylphenyl structure but lacks the additional functional groups.

    2,3-Dimethoxybenzoic acid: Contains the dimethoxybenzoic acid moiety but lacks the dibromo and amide groups.

Uniqueness

6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H19Br2N3O5

Molecular Weight

529.2 g/mol

IUPAC Name

6-[(E)-[[2-(2,6-dibromo-4-methylanilino)acetyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C19H19Br2N3O5/c1-10-6-12(20)17(13(21)7-10)22-9-15(25)24-23-8-11-4-5-14(28-2)18(29-3)16(11)19(26)27/h4-8,22H,9H2,1-3H3,(H,24,25)(H,26,27)/b23-8+

InChI Key

XDXMNVUQMJKNAB-LIMNOBDPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)C(=O)O)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)C(=O)O)Br

Origin of Product

United States

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